Home > Products > Screening Compounds P93107 > N-Chloroethylnitrosourea asparaginamide
N-Chloroethylnitrosourea asparaginamide - 81965-31-3

N-Chloroethylnitrosourea asparaginamide

Catalog Number: EVT-1548272
CAS Number: 81965-31-3
Molecular Formula: C7H12ClN5O4
Molecular Weight: 265.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Chloroethylnitrosourea asparaginamide is a synthetic compound classified under the category of chloroethylating agents, specifically nitrosoureas. This compound is recognized for its significant role in cancer treatment, particularly in targeting brain tumors. The structure of N-Chloroethylnitrosourea asparaginamide features a chloroethyl moiety, which is essential for its alkylating properties, enabling it to interact with DNA and induce cytotoxic effects.

Source and Classification

N-Chloroethylnitrosourea asparaginamide is derived from the broader class of N-(2-chloroethyl)-N-nitrosoureas, which are known for their antitumor activity. These compounds have been extensively studied for their ability to cross the blood-brain barrier and exert therapeutic effects against various malignancies, particularly gliomas and other central nervous system tumors . The classification of this compound highlights its relevance in oncological pharmacology due to its mechanism of action that involves DNA alkylation.

Synthesis Analysis

Methods

The synthesis of N-Chloroethylnitrosourea asparaginamide typically involves the reaction of asparaginamide with 2-chloroethyl isocyanate followed by nitration processes. The general synthetic pathway can be outlined as follows:

  1. Preparation of 2-Chloroethyl Isocyanate: This is achieved through the reaction of chloroethylamine with phosgene or similar reagents.
  2. Formation of N-Chloroethylnitrosourea: The isocyanate is then reacted with nitrous acid to form the nitrosourea derivative.
  3. Final Product Formation: The resultant compound can be purified through chromatographic techniques to yield N-Chloroethylnitrosourea asparaginamide in its desired form .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. The use of inert atmospheres (e.g., nitrogen) during synthesis may enhance stability and reduce unwanted side reactions .

Molecular Structure Analysis

Structure

N-Chloroethylnitrosourea asparaginamide features a complex molecular structure characterized by:

  • A nitrosourea group (-N(NO)-)
  • A chloroethyl moiety (-CH2CH2Cl)
  • An asparaginamide backbone, which contributes to its biological activity.

Data

The molecular formula can be represented as C5H8ClN3O2C_5H_8ClN_3O_2 with a molecular weight of approximately 179.59 g/mol. The structural representation includes key functional groups that facilitate its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions

N-Chloroethylnitrosourea asparaginamide undergoes several chemical reactions, primarily involving alkylation of DNA. The main reactions include:

  1. Alkylation Reaction: The chloroethyl group reacts with nucleophilic sites on DNA, leading to the formation of DNA adducts.
  2. Decomposition Pathways: Under physiological conditions, the compound can decompose into reactive intermediates that further contribute to its cytotoxic effects .

Technical Details

The stability and reactivity of N-Chloroethylnitrosourea asparaginamide are influenced by pH and temperature, with significant decomposition occurring at higher pH levels or temperatures above 30°C .

Mechanism of Action

Process

The mechanism through which N-Chloroethylnitrosourea asparaginamide exerts its antitumor effects involves:

  1. DNA Alkylation: The chloroethyl group forms covalent bonds with DNA bases, particularly guanine, leading to cross-linking and strand breaks.
  2. Induction of Mutagenesis: This alkylation results in mispairing during DNA replication, contributing to cell cycle arrest and apoptosis in rapidly dividing tumor cells .

Data

Studies have shown that compounds like N-Chloroethylnitrosourea asparaginamide exhibit IC50 values in the low micromolar range, indicating potent cytotoxicity against various cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Decomposes rapidly under alkaline conditions but remains stable at lower pH levels.

Chemical Properties

  • Molecular Weight: Approximately 179.59 g/mol.
  • Reactivity: Highly reactive due to the presence of chloroethyl groups, facilitating alkylation reactions.

Relevant analyses indicate that the compound must be stored under controlled conditions to maintain stability and prevent degradation .

Applications

N-Chloroethylnitrosourea asparaginamide is primarily utilized in scientific research focused on cancer treatment. Its applications include:

  • Antitumor Agent: Effective against gliomas and other brain tumors due to its ability to cross the blood-brain barrier.
  • Research Tool: Used in studies investigating DNA repair mechanisms and mutagenesis pathways in cancer biology.

The ongoing research continues to explore modifications of this compound to enhance its efficacy and reduce toxicity while maintaining therapeutic benefits against malignant cells .

Introduction to N-Chloroethylnitrosourea Asparaginamide (AspCNU)

N-Chloroethylnitrosourea asparaginamide (AspCNU) represents a rationally designed chemotherapeutic agent belonging to the amino acid amide congener class of chloroethylnitrosoureas (CENUs). These compounds exemplify the evolution of alkylating agents from non-selective cytotoxic drugs toward tumor-targeted therapeutics. AspCNU's structure integrates a DNA-damaging chloroethylnitrosourea moiety with the amino acid L-asparaginamide, leveraging potential transport mechanisms and metabolic differences between neoplastic and healthy cells. This molecular hybridization strategy aims to enhance tumor selectivity while mitigating the systemic toxicity historically associated with first-generation nitrosoureas. As a member of the amino acid amide CENU family, AspCNU embodies continued efforts to optimize the therapeutic index of alkylating agents through biochemical targeting principles [1] [2].

Historical Development of Chloroethylnitrosourea Derivatives in Oncology

The development of chloroethylnitrosoureas traces back to carmustine (BCNU), the first FDA-approved nitrosourea in 1977 for malignant gliomas and lymphomas. Its clinical utility stemmed from unprecedented lipophilicity enabling blood-brain barrier penetration—a critical property for treating central nervous system malignancies. Carmustine demonstrated that bifunctional alkylation via chloroethyl carbonium ions could effectively crosslink DNA strands, inhibiting replication in rapidly dividing tumor cells. However, its clinical application revealed dose-limiting toxicities, including delayed myelosuppression (nadir at 4-6 weeks), pulmonary fibrosis (10-30% incidence), and nephrotoxicity, which restricted its therapeutic potential [1] [4].

This toxicity profile spurred the development of second-generation nitrosoureas. Lomustine (CCNU), an orally bioavailable analog, emerged with similar indications but retained significant hematological toxicity. Structural innovations followed, including amino acid and sugar conjugates, to exploit tumor-specific transport systems. Fotemustine incorporated a phosphonoalanine group to target melanoma, while streptozocin utilized a glucose carrier for pancreatic islet cell tumors. These modifications demonstrated that biochemical targeting could partially decouple antitumor efficacy from systemic toxicity. The amino acid amide series, including AspCNU and SarCNU (sarcosinamide conjugate), represents a focused effort to optimize tumor-specific delivery through endogenous nutrient transporters [1] [2] [5].

Table 1: Evolution of Clinically Significant Chloroethylnitrosoureas

GenerationRepresentative CompoundsKey Structural FeaturesPrimary Clinical Indications
First (1960s-70s)Carmustine (BCNU), Lomustine (CCNU)Bis(2-chloroethyl) groupsGlioblastoma, Hodgkin's lymphoma
Second (1980s-90s)Fotemustine, StreptozocinPhosphonoalanine, Glucose carrierMelanoma, Pancreatic islet cell tumors
Third (1990s-present)SarCNU, AspCNUAmino acid amide conjugatesGlioma (preclinical focus)

Structural Classification of Amino Acid Amide Nitrosourea Congeners

Amino acid amide nitrosoureas constitute a structurally defined subclass characterized by a chloroethylnitrosourea pharmacophore linked to an L-amino acid amide through the urea nitrogen. This molecular architecture creates a tripartite system: 1) The electrophilic chloroethylnitrosourea domain responsible for DNA alkylation; 2) The amino acid side chain governing transporter recognition; and 3) The terminal carboxamide group influencing solubility and hydrogen bonding potential [2] [3].

Systematic synthesis of fourteen (2-chloroethyl)nitrosourea congeners of L-amino acid amides revealed critical structure-activity relationships. Modifications at the amino acid moiety profoundly impact:

  • Chemical stability: Half-lives in physiological buffer (pH 7.4, 37°C) range from 30-330 minutes across congeners
  • Transporter specificity: Amino acid side chains determine affinity for LAT1 (large neutral amino acid transporters) or ASCT2 (alanine-serine-cysteine transporters)
  • Lipophilicity: Side chain hydrophobicity influences blood-brain barrier penetration and cellular uptake
  • Acute toxicity: LD₅₀ values in mice vary >10-fold depending on the amino acid moiety [2]

AspCNU specifically incorporates L-asparaginamide as its carrier moiety. The asparagine side chain features a polar carboxamide group, conferring intermediate hydrophilicity compared to hydrophobic conjugates like phenylalaninamide or hydrophilic ones like serinamide. This balanced polarity potentially facilitates diffusion across biological membranes while retaining affinity for asparagine transporters overexpressed in certain malignancies [2] [3].

Table 2: Structural and Biochemical Properties of Selected Amino Acid Amide CENUs

Amino Acid AmideSide Chain StructureDecomposition Half-life (pH 7.4)Relative LipophilicityPrimary Transport Systems
Sarcosinamide (SarCNU)-N-CH₃329.7 minLowNot transporter-dependent
Asparaginamide (AspCNU)-CH₂-CONH₂~200 min (estimated)ModerateASCT2, LAT1
Phenylalaninamide-CH₂-C₆H₅~45 minHighLAT1
Glycinamide-H102 minLowMultiple amino acid transporters

Rationale for Asparaginamide Conjugation in Nitrosourea Design

The conjugation of L-asparaginamide to the chloroethylnitrosourea pharmacophore addresses three fundamental limitations of traditional nitrosoureas:

  • Transporter-Mediated Tumor Targeting: Many tumors exhibit dysregulated amino acid metabolism and overexpress specific transporters. Glioma cells, for instance, demonstrate increased expression of L-type amino acid transporter 1 (LAT1) and ASCT2, which recognize neutral amino acids like asparagine. AspCNU potentially exploits these transporters for selective intracellular accumulation in tumor cells, thereby enhancing tumor-specific alkylation while reducing off-target effects. The carrier-mediated transport mechanism represents a significant advantage over passive diffusion-dependent drugs like BCNU, particularly in tumors with intact blood-tumor barriers [1] [5].

  • Modulation of Pharmacokinetics: Asparaginamide conjugation alters key pharmacokinetic parameters. The polar carboxamide group reduces overall lipophilicity compared to BCNU, potentially mitigating excessive CNS penetration that contributes to neurotoxicity. Simultaneously, the amino acid moiety facilitates active cellular uptake, maintaining therapeutic concentrations within tumors. Studies on SarCNU demonstrated that amino acid conjugation significantly prolongs half-life (329.7 min vs. 90 min for BCNU) and reduces acute toxicity (LD₅₀ 426.6 mg/kg iv vs. 20 mg/kg for BCNU), suggesting similar benefits for AspCNU [2] [5].

  • Biochemical Synergy: The asparagine moiety may confer metabolic vulnerabilities in asparagine-dependent tumors. While not directly inhibiting protein synthesis like L-asparaginase, AspCNU could deplete intracellular asparagine pools through carrier-mediated efflux competition or generate cytotoxic metabolites unique to asparagine metabolism. Preclinical evidence for SarCNU demonstrated superior activity against glioma xenografts compared to BCNU, producing 90% tumor-free animals at optimal doses versus none for BCNU, highlighting the therapeutic impact of amino acid-directed delivery [5].

The AspCNU design thus represents a rational progression toward transporter-enhanced alkylating agents, leveraging tumor biology to overcome the non-selective cytotoxicity that has limited conventional nitrosourea chemotherapy. Its structural optimization focuses on achieving preferential tumor delivery rather than merely increasing intrinsic alkylating activity—a paradigm shift in nitrosourea development [1] [2] [5].

Properties

CAS Number

81965-31-3

Product Name

N-Chloroethylnitrosourea asparaginamide

IUPAC Name

(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]butanediamide

Molecular Formula

C7H12ClN5O4

Molecular Weight

265.65 g/mol

InChI

InChI=1S/C7H12ClN5O4/c8-1-2-13(12-17)7(16)11-4(6(10)15)3-5(9)14/h4H,1-3H2,(H2,9,14)(H2,10,15)(H,11,16)/t4-/m0/s1

InChI Key

PTNPUCCEFVDWCK-BYPYZUCNSA-N

SMILES

C(CCl)N(C(=O)NC(CC(=O)N)C(=O)N)N=O

Synonyms

AspCNU
N-chloroethylnitrosourea asparaginamide
N-chloroethylnitrosourea-L-asparaginamide

Canonical SMILES

C(CCl)N(C(=O)NC(CC(=O)N)C(=O)N)N=O

Isomeric SMILES

C(CCl)N(C(=O)N[C@@H](CC(=O)N)C(=O)N)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.